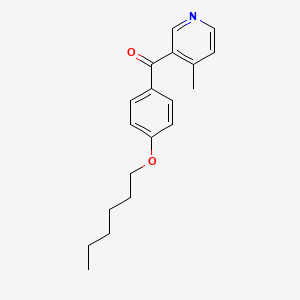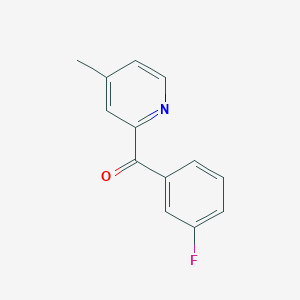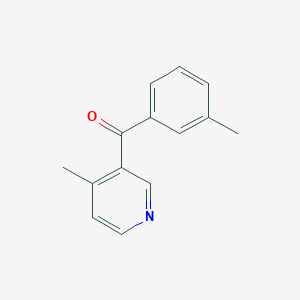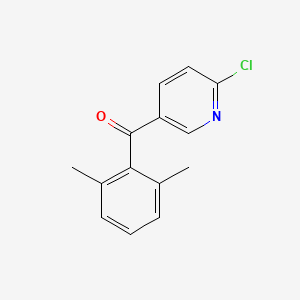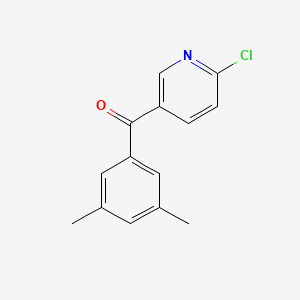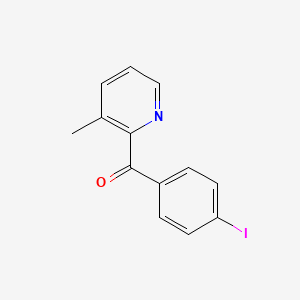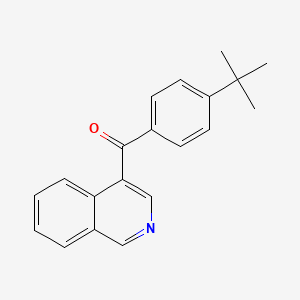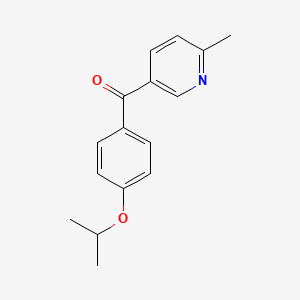
5-(4-Isopropoxybenzoyl)-2-methylpyridine
Übersicht
Beschreibung
“5-(4-Isopropoxybenzoyl)-2-methylpyridine” is a chemical compound that likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “4-Isopropoxybenzoyl” group is likely attached to the 5-position of the pyridine ring, and a methyl group is attached to the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an isopropoxybenzoyl chloride or anhydride .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the nature of the pyridine ring. The isopropoxy and benzoyl groups would add some bulk to the molecule .Chemical Reactions Analysis
As a pyridine derivative, this compound would likely undergo reactions typical of pyridines, such as electrophilic substitution .Physical And Chemical Properties Analysis
Again, without specific data, we can only make educated guesses about the properties of this compound. As an organic compound, it would likely be insoluble in water but soluble in organic solvents. The presence of the pyridine ring might give it a slight odor .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Study
The compound 5-(4-Isopropoxybenzoyl)-2-methylpyridine, due to its structural uniqueness, plays a significant role in synthetic chemistry. For instance, research on crown ethers with Schiff base substitutions has explored compounds like 2-aminopyridine and its derivatives in the synthesis of complex organic structures. These compounds demonstrate tautomeric equilibria in various solvents, contributing to their diverse applications in chemical synthesis (Hayvalı et al., 2003).
Pharmacological and Biological Studies
While excluding drug use and dosage, the relevance of similar compounds in pharmacological research is notable. For example, the study of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103) demonstrates the potential of such compounds in exploring new therapeutic agents (Vanover et al., 2006).
Material Science and Catalysis
Compounds related to this compound have been utilized in material science and catalysis. For example, phenacylpyridine ligands, similar in structure, have been used to create discotic metallomesogens, which display unique liquid crystal behaviors (Jung et al., 2009). Similarly, Ni(II) Schiff base complexes synthesized using derivatives of 2-methylpyridine have shown catalytic activity in Kumada–Corriu cross-coupling reactions, highlighting their importance in synthetic organic chemistry (Kuchtanin et al., 2016).
Advanced Chemical Synthesis
The synthesis and characterization of related compounds, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, further emphasize the role of these compounds in advanced chemical synthesis. Such studies often involve exploring molecular structures and assessing their potential for various chemical applications (Linsha, 2015).
Wirkmechanismus
Without specific context, it’s hard to say what the mechanism of action of this compound would be. If it’s being used as a drug, its mechanism would depend on the specific biological target. If it’s being used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reagents .
Safety and Hazards
Eigenschaften
IUPAC Name |
(6-methylpyridin-3-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-15-8-6-13(7-9-15)16(18)14-5-4-12(3)17-10-14/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNIMUIFIUITKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



